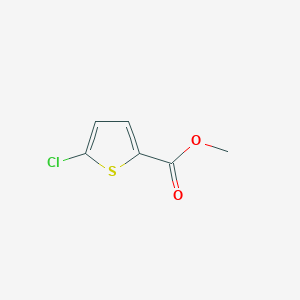

Methyl 5-chlorothiophene-2-carboxylate

Description

The exact mass of the compound Methyl 5-chlorothiophene-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-chlorothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chlorothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVGSFPLDUMEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343397 | |

| Record name | methyl 5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35475-03-7 | |

| Record name | methyl 5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-chlorothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 5-chlorothiophene-2-carboxylate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chlorothiophene-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the chlorinated thiophene ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis of Methyl 5-chlorothiophene-2-carboxylate, with a primary focus on the robust and widely-used Fischer esterification of its carboxylic acid precursor. We delve into the mechanistic underpinnings of the synthetic choices, offering a detailed, field-proven experimental protocol. Furthermore, this document establishes a self-validating framework for the unambiguous characterization of the title compound through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Safety protocols and key physical data are also presented to ensure safe handling and effective application in a research and development setting.

Introduction: Significance and Applications

Methyl 5-chlorothiophene-2-carboxylate (CAS No: 35475-03-7) is a substituted thiophene derivative that has garnered significant attention in the scientific community. The thiophene moiety is a well-known bioisostere for the benzene ring, often incorporated into molecular designs to modulate physicochemical properties and enhance biological activity. The presence of a chlorine atom at the 5-position and a methyl ester at the 2-position provides two distinct points for further chemical modification, enhancing its versatility as a synthetic intermediate.[1]

The compound's utility is demonstrated across several high-value sectors:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[1] Notably, the parent acid, 5-Chlorothiophene-2-carboxylic acid, is a key precursor for the anticoagulant drug Rivaroxaban.[2]

-

Agrochemicals: It is employed in the formulation of next-generation pesticides and herbicides, where the chlorinated thiophene scaffold contributes to the molecule's efficacy and stability.[1]

-

Material Science: Researchers are exploring its use in the development of conductive polymers and other advanced materials essential for electronics and renewable energy applications.[1]

This guide aims to provide laboratory-scale scientists with a reliable and well-validated methodology for both the synthesis and comprehensive characterization of this important chemical entity.

Synthesis Methodology: From Carboxylic Acid to Ester

The most common and direct route to Methyl 5-chlorothiophene-2-carboxylate is the esterification of its corresponding carboxylic acid, 5-Chlorothiophene-2-carboxylic acid. This two-part process involves first securing the precursor acid and then performing an acid-catalyzed esterification.

Precursor Synthesis: 5-Chlorothiophene-2-carboxylic acid

Several established routes exist for the synthesis of 5-Chlorothiophene-2-carboxylic acid (CAS No: 24065-33-6).[2][3] One effective method begins with 2-chlorothiophene, which undergoes a Friedel-Crafts acylation followed by hydrolysis.[2][3] Another robust approach involves the oxidation of 5-chloro-2-acetylthiophene.[2][4] This latter method is often favored for its operational simplicity and high yield.

Core Synthesis: Fischer Esterification

The Fischer esterification is a classic and dependable method for converting a carboxylic acid into an ester. The reaction involves treating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst.

Causality of Experimental Choices:

-

Excess Methanol: The reaction is an equilibrium process.[5] By using methanol as the solvent, its high concentration shifts the equilibrium towards the formation of the ester product, maximizing the yield according to Le Châtelier's principle.

-

Acid Catalyst (e.g., H₂SO₄): The acid catalyst is essential for the reaction to proceed at a reasonable rate. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbon susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5] The catalyst is regenerated at the end of the reaction cycle.

The overall transformation is depicted below:

Detailed Experimental Protocol: Synthesis

Warning: This procedure involves the use of corrosive acids and flammable solvents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Reagents & Equipment:

-

5-Chlorothiophene-2-carboxylic acid (1.0 eq)

-

Methanol (reagent grade, ~20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chlorothiophene-2-carboxylic acid.

-

Reagent Addition: Add methanol to the flask to dissolve the acid. Place the flask in an ice bath and slowly add the catalytic amount of concentrated sulfuric acid dropwise with continuous stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup - Quenching: After cooling the mixture to room temperature, slowly pour it into a beaker containing cold water or ice. This will precipitate the ester if it is a solid at this temperature or form an organic layer.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 5-chlorothiophene-2-carboxylate.

-

Purification (if necessary): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required to achieve high purity (≥98%).

Characterization and Quality Control

A rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. This process forms a self-validating system, where the analytical data must align with the expected structure from the synthesis.

Physical Properties

The initial assessment involves comparing the physical properties of the synthesized compound with literature values.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClO₂S | [1][6] |

| Molecular Weight | 176.61 g/mol | [1][6] |

| Appearance | White or colorless to light yellow powder/liquid | [1][7] |

| Melting Point | 15-18 °C | |

| Boiling Point | 226 °C | [1] |

| Density | 1.36 g/cm³ | [1] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The sample is typically dissolved in a deuterated solvent like CDCl₃.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

~7.6-7.8 ppm (doublet, 1H): Proton on the thiophene ring (C3-H), coupled to C4-H.

-

~6.9-7.1 ppm (doublet, 1H): Proton on the thiophene ring (C4-H), coupled to C3-H.

-

~3.9 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃) group.

-

-

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

-

Expected Signals:

-

~162 ppm: Carbonyl carbon of the ester (C=O).

-

~130-140 ppm: Quaternary carbons of the thiophene ring (C2, C5).

-

~125-130 ppm: Protonated carbons of the thiophene ring (C3, C4).

-

~52 ppm: Methyl carbon of the ester (-OCH₃).

-

-

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The sample can be analyzed as a thin film (for liquids) or in a KBr pellet (for solids).

-

Characteristic Absorptions:

-

~1710-1735 cm⁻¹: Strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester.

-

~1200-1300 cm⁻¹: Strong C-O stretch of the ester.

-

~3100 cm⁻¹: C-H stretching of the aromatic thiophene ring.

-

~1400-1500 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

3.2.3. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of chlorine (³⁵Cl and ³⁷Cl).

-

m/z ≈ 176: Corresponding to the molecule containing the ³⁵Cl isotope.

-

m/z ≈ 178: Corresponding to the molecule containing the ³⁷Cl isotope.

-

-

Isotopic Abundance: The relative intensity of the M⁺ peak at m/z 176 and the M+2 peak at m/z 178 should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[6][8]

-

Key Fragments: Common fragmentation may involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).

Safety and Handling

Professional diligence in handling Methyl 5-chlorothiophene-2-carboxylate is paramount.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or a fume hood.[9] Avoid breathing dust, fumes, or vapors.[9] Wash hands thoroughly after handling.[9]

-

PPE: Wear protective gloves, clothing, and eye/face protection.[9]

-

Storage: Store in a well-ventilated place.[9] Keep the container tightly closed and store at room temperature.[1][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

-

Conclusion

This technical guide has detailed a reliable and well-understood pathway for the synthesis of Methyl 5-chlorothiophene-2-carboxylate via Fischer esterification. By explaining the rationale behind the procedural steps and providing a comprehensive framework for analytical validation, this document serves as a practical resource for researchers. The successful synthesis and characterization of this versatile intermediate open the door to its application in diverse fields, from the discovery of new medicines to the creation of novel materials, underscoring its continued importance in chemical R&D.

References

- Chem-Impex. (n.d.). Methyl 5-chlorothiophene-2-carboxylate.

- Sigma-Aldrich. (n.d.). methyl 5-chlorothiophene-2-carboxylate | 35475-03-7.

- PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate.

- MSDS of Methyl-5-chlorothiophene-2-carboxyl

- TCI Chemicals. (n.d.). Methyl 5-Chlorothiophene-2-carboxylate 35475-03-7.

- Guidechem. (n.d.). Methyl-5-chlorothiophene-2-carboxylate 35475-03-7 wiki.

- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.

- Thermo Fisher Scientific. (2025, September 16).

- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR spectrum.

- SpectraBase. (n.d.). Methyl 5-chlorothiophene-2-carboxylate - Optional[MS (GC)] - Spectrum.

- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- NIST. (n.d.). 5-Chloro-2-thiophenecarboxylic acid - Mass spectrum (electron ionization).

- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum.

- NIST. (n.d.). 5-Chloro-2-thiophenecarboxylic acid - IR Spectrum.

- The Chemical Properties and Synthesis of 5-Chlorothiophene-2-carboxylic Acid. (n.d.).

- Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6.

- Master Organic Chemistry. (n.d.).

- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid(24065-33-6)IR1.

- Sigma-Aldrich. (n.d.). 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6.

- Master Organic Chemistry. (n.d.).

- SpectraBase. (n.d.). 5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Methyl 5-chlorothiophene-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chlorothiophene-2-carboxylate is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the presence of a thiophene ring, a chlorine atom, and an ester functional group, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, an analysis of its reactivity, and a discussion of its current and potential applications, with a particular focus on its role in pharmaceutical development.

Core Properties and Identification

The fundamental identification and physicochemical properties of Methyl 5-chlorothiophene-2-carboxylate are crucial for its handling, application, and characterization in a laboratory setting.

CAS Number: 35475-03-7[1][2][3]

Synonyms: 5-Chlorothiophene-2-carboxylic acid methyl ester, Methyl 5-chloro-2-thiophenecarboxylate[1][2][4]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClO₂S | [1][3][5] |

| Molecular Weight | 176.61 g/mol | [1][3] |

| Appearance | White or colorless to light yellow/orange powder, lump, or clear liquid | [1][2] |

| Melting Point | 15-18 °C | [6][7] |

| Boiling Point | 226 °C | [1] |

| Density | 1.36 g/cm³ | [1] |

| Solubility | Very slightly soluble in water (0.35 g/L at 25 °C) | [5] |

| Refractive Index | n20/D 1.56 | [1] |

Synthesis and Manufacturing

The primary route to Methyl 5-chlorothiophene-2-carboxylate is through the esterification of its corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. The synthesis of this precursor is a critical first step.

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

Several methods have been developed for the synthesis of 5-chlorothiophene-2-carboxylic acid, with the choice of route often depending on the available starting materials and desired scale.

Method 1: From 2-Chlorothiophene via Friedel-Crafts Acylation

This method involves the acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride, followed by hydrolysis.[8][9]

Method 2: From 2-Chloro-5-bromothiophene via Grignard Reaction

This route utilizes a Grignard reagent formed from 5-chloro-2-bromothiophene, which is then carboxylated by introducing carbon dioxide.[8][9]

Method 3: Oxidation of 5-Chloro-2-acetylthiophene

Here, 5-chloro-2-acetylthiophene is oxidized using an oxidizing agent system such as sodium chlorite and potassium dihydrogen phosphate to yield the target carboxylic acid.[8][9]

A detailed, large-scale laboratory protocol for a one-pot synthesis from 2-thiophenecarboxaldehyde is outlined below:

-

Chlorination of 2-Thiophenecarboxaldehyde: A chlorinating agent is introduced to 2-thiophenecarboxaldehyde and the reaction is kept warm to produce the intermediate, 5-chloro-2-thiophenecarboxaldehyde. This intermediate is used directly in the next step without isolation.

-

Oxidation: The reaction mixture containing 5-chloro-2-thiophenecarboxaldehyde is slowly added to a pre-cooled sodium hydroxide solution, maintaining the temperature below 30°C.

-

Following the addition, the mixture is further cooled, and chlorine gas is slowly introduced. The reaction is allowed to proceed for several hours.

-

Work-up and Isolation: Upon completion, the reaction is quenched with a sodium sulfite solution. The aqueous phase is then acidified with concentrated hydrochloric acid to a pH of 1-2, causing the precipitation of a white solid.

-

Purification: The crude product is collected by suction filtration and can be further purified by recrystallization from a solvent mixture such as ethanol and water.

Esterification to Methyl 5-chlorothiophene-2-carboxylate

The most common and straightforward method for the synthesis of Methyl 5-chlorothiophene-2-carboxylate is the Fischer-Speier esterification of 5-chlorothiophene-2-carboxylic acid.[10][11][12][13] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol in this case) and/or by removing the water formed during the reaction.[14]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 5-chlorothiophene-2-carboxylic acid in a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt such as magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Caption: Synthesis of the Acyl Chloride Intermediate.

This acyl chloride is a powerful acylating agent, readily reacting with nucleophiles such as amines to form amides. This reactivity is central to its most prominent application. [2]

Applications in Drug Development

The most significant application of Methyl 5-chlorothiophene-2-carboxylate and its derivatives is in the pharmaceutical industry as a key building block for the synthesis of active pharmaceutical ingredients (APIs).

Rivaroxaban Synthesis

Methyl 5-chlorothiophene-2-carboxylate is an intermediate in the synthesis of Rivaroxaban , a potent, orally active direct inhibitor of Factor Xa, an enzyme crucial in the blood coagulation cascade. [13]Rivaroxaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. [2] The synthesis of Rivaroxaban involves the amide coupling of 5-chlorothiophene-2-carbonyl chloride with a complex amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. [1][15]

-

Acyl Chloride Formation: 5-Chlorothiophene-2-carboxylic acid is refluxed with thionyl chloride to produce 5-chlorothiophene-2-carbonyl chloride. Excess thionyl chloride is removed under vacuum.

-

Amide Coupling: The resulting acyl chloride is dissolved in an anhydrous solvent like dichloromethane. This solution is then added to a mixture of the amine intermediate and a base (e.g., triethylamine or pyridine) in dichloromethane at a reduced temperature (e.g., 0°C).

-

Reaction and Work-up: The reaction is stirred for a period at low temperature and then at room temperature. The reaction mixture is then washed with water, and the organic phase is dried and concentrated to yield Rivaroxaban.

Other Potential Applications

The unique structure of Methyl 5-chlorothiophene-2-carboxylate suggests its utility in other fields beyond pharmaceuticals.

Agrochemicals

This compound serves as an intermediate in the formulation of some pesticides and herbicides. The thiophene moiety is a known scaffold in various agrochemicals, and the chloro- and ester- functionalities allow for further chemical modification to tune the biological activity. [2]

Materials Science

Thiophene-based molecules are the fundamental units of polythiophenes, a major class of conductive polymers. [16][17][18]These polymers are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. [18]While not a direct monomer for polymerization due to the deactivating carboxylate group, Methyl 5-chlorothiophene-2-carboxylate could be chemically modified to produce functionalized thiophene monomers. These monomers could then be polymerized to create conductive polymers with tailored properties, such as improved solubility or specific functionalities. [19]

Flavor and Fragrance Industry

Thiophene derivatives are known to possess a wide range of aroma profiles and are used in the flavor and fragrance industry. [3][15]While specific data on Methyl 5-chlorothiophene-2-carboxylate is limited in public literature, related thiophene esters and other derivatives are used to impart unique notes in fragrance compositions. [1]Its potential utility would be in creating specific aromas, likely as a minor component in a complex fragrance formulation. [2]

Safety and Handling

Methyl 5-chlorothiophene-2-carboxylate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. [6][7][18] GHS Hazard Statements: H302, H315, H319, H335 [6][7] Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 [6][7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 5-chlorothiophene-2-carboxylate is a valuable and versatile chemical intermediate. Its well-defined properties and established synthetic routes to its precursor, 5-chlorothiophene-2-carboxylic acid, make it a crucial component in the manufacturing of the life-saving anticoagulant Rivaroxaban. The inherent reactivity of its functional groups, combined with the foundational thiophene core, opens avenues for its application in the development of novel agrochemicals, advanced materials like conductive polymers, and potentially in the flavor and fragrance industry. As research in these areas continues, the demand for and importance of this multifaceted compound are set to grow.

References

-

PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]

-

MOLBASE. (n.d.). methyl 5-chlorothiophene-2-carboxylate price & availability. Retrieved from [Link]

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Veeprho. (n.d.). Methyl-5-chlorothiophene-2-carboxylate | CAS 35475-03-7. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

- Livi, F., Carlé, J. E., & Bundgaard, E. (2014). Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. Topics in Heterocyclic Chemistry, 203-226.

- Google Patents. (n.d.). WO2003053953A1 - Thiophene derivatives and their use as fragrants.

- Google Patents. (n.d.). EP0219146A1 - Substituted thiophenes, flavouring and perfuming compositions, perfumed products containing them.

- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Google Patents. (n.d.). EP 3371291 B1 - FORMYLTHIOPHENES AND THEIR USE IN FLAVOR AND FRAGRANCE COMPOSITIONS. Retrieved from [Link]

Sources

- 1. WO2003053953A1 - Thiophene derivatives and their use as fragrants - Google Patents [patents.google.com]

- 2. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]

- 3. EP0219146A1 - Substituted thiophenes, flavouring and perfuming compositions, perfumed products containing them - Google Patents [patents.google.com]

- 4. US6025005A - Aromatic and/or flavor substances - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, fo… [ouci.dntb.gov.ua]

- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 15. data.epo.org [data.epo.org]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. personal.tcu.edu [personal.tcu.edu]

A Comprehensive Spectroscopic Guide to Methyl 5-chlorothiophene-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-chlorothiophene-2-carboxylate is a vital heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its thiophene core, functionalized with both a chloro and a methyl ester group, offers a unique combination of reactivity and stability, making it a key intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialized polymers.[1] Notably, it serves as a crucial component in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of pesticides.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during synthesis and application. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 5-chlorothiophene-2-carboxylate, offering field-proven insights into the interpretation of its spectral characteristics.

Molecular Structure and Key Physicochemical Properties

The structural integrity and purity of Methyl 5-chlorothiophene-2-carboxylate are foundational to its utility in complex synthetic pathways. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₂S | PubChem[2] |

| Molecular Weight | 176.62 g/mol | PubChem[2] |

| CAS Number | 35475-03-7 | Chem-Impex[1] |

| Appearance | White or colorless to light yellow powder/lump | Chem-Impex[1] |

| Melting Point | 18 °C | Chem-Impex[1] |

| Boiling Point | 226 °C | Chem-Impex[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.26 | d | 1H | H-3 |

| ~7.61 | d | 1H | H-4 |

| ~3.74 | s | 3H | -OCH₃ |

Data is inferred from a substituted analogue and general principles.

Interpretation:

-

Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring appear as doublets in the aromatic region. The proton at the 3-position (H-3) is expected to be slightly upfield compared to the proton at the 4-position (H-4) due to the electronic effects of the adjacent ester group. The coupling constant (J) between these two protons is typically around 4 Hz, characteristic of ortho-coupling in a thiophene ring.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. This is due to the deshielding effect of the adjacent carbonyl and oxygen atoms.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~168.4 | C=O (ester) |

| ~139.9 | C-5 |

| ~135.3 | C-2 |

| ~131.1 | C-4 |

| ~128.5 | C-3 |

| ~53.7 | -OCH₃ |

Data is inferred from a substituted analogue and general principles.

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is the most deshielded, appearing significantly downfield around 168 ppm.

-

Thiophene Ring Carbons (C-2, C-3, C-4, C-5): The four carbons of the thiophene ring resonate in the aromatic region. The carbon bearing the chlorine atom (C-5) is expected to be significantly deshielded. The carbon attached to the ester group (C-2) will also be downfield. The two CH carbons (C-3 and C-4) will appear at relatively higher field strengths.

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl group appears upfield, typically around 53 ppm.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of thiophene derivatives involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 or 400 MHz) for data acquisition.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 5-chlorothiophene-2-carboxylate is expected to show characteristic absorption bands for the ester and the substituted thiophene ring.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | Aromatic C-H stretch |

| ~1725 | Strong | C=O stretch (ester) |

| ~1530 | Medium | C=C stretch (thiophene ring) |

| ~1280 | Strong | Asymmetric C-O-C stretch (ester) |

| ~1100 | Strong | Symmetric C-O-C stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Frequencies are based on typical values for aromatic esters and thiophene derivatives.

Interpretation:

The most prominent features in the IR spectrum are the strong absorptions associated with the ester functional group. The C=O stretch is typically a very strong and sharp band around 1725 cm⁻¹. The two C-O stretching vibrations of the ester group also give rise to strong bands in the fingerprint region, typically around 1280 cm⁻¹ and 1100 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene ring are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring will produce bands in the 1600-1400 cm⁻¹ region. The C-Cl stretch is expected to be a strong band in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Table 4: Key Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 176/178 | High | [M]⁺˙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 145/147 | High | [M - OCH₃]⁺ |

| 111/113 | Medium | [M - COOCH₃]⁺ |

Data sourced from PubChem and SpectraBase.[2][3]

Interpretation of Fragmentation Pattern:

The electron ionization (EI) mass spectrum of Methyl 5-chlorothiophene-2-carboxylate is expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 176, with a characteristic M+2 peak at m/z 178 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

Fragmentation Workflow:

Sources

"Methyl 5-chlorothiophene-2-carboxylate" chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl 5-chlorothiophene-2-carboxylate: A Cornerstone Intermediate in Modern Synthesis

Abstract

Methyl 5-chlorothiophene-2-carboxylate is a heterocyclic building block of considerable importance in the chemical, pharmaceutical, and material science sectors. While possessing a deceptively simple structure, its unique electronic and steric properties make it a highly valuable intermediate. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and key synthetic methodologies. We will particularly focus on its pivotal role as a precursor in the synthesis of the blockbuster anticoagulant, Rivaroxaban, and explore its emerging applications in other areas of drug discovery and material science. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This section delineates the core identifiers and physical properties of Methyl 5-chlorothiophene-2-carboxylate.

Nomenclature and Identifiers

The compound is recognized by several names and registry numbers across various chemical databases. A consolidated list is provided below for unambiguous identification.

| Identifier | Value |

| IUPAC Name | methyl 5-chlorothiophene-2-carboxylate[1][2] |

| CAS Number | 35475-03-7[1][3] |

| Molecular Formula | C₆H₅ClO₂S[1][3] |

| Synonyms | 5-Chlorothiophene-2-carboxylic acid methyl ester, Methyl 5-chloro-2-thiophenecarboxylate[3][4] |

| InChIKey | SQVGSFPLDUMEDG-UHFFFAOYSA-N[1][2] |

| PubChem CID | 589473[1][3] |

Chemical Structure

The structure features a five-membered thiophene ring, chlorinated at the 5-position and substituted with a methyl carboxylate group at the 2-position. This arrangement is crucial for its reactivity and function in multi-step syntheses.

Caption: 2D Structure of Methyl 5-chlorothiophene-2-carboxylate.

Physicochemical Properties

The physical state and solubility parameters are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 176.61 g/mol | [3] |

| Appearance | White or colorless to light yellow/orange powder, lump, or clear liquid | [3][5] |

| Melting Point | 18 °C | [3] |

| Boiling Point | 226 °C | [3] |

| Density | 1.36 g/cm³ | [3] |

| Solubility | Very slightly soluble in water (0.35 g/L at 25°C) | [5] |

| Storage Conditions | Store at room temperature; a cool, dark place (<15°C) is recommended | [3] |

The Synthetic Landscape: Pathways to a Key Intermediate

The synthesis of Methyl 5-chlorothiophene-2-carboxylate is most efficiently achieved through the preparation of its carboxylic acid precursor, 5-chlorothiophene-2-carboxylic acid, followed by a standard esterification. The choice of synthetic route for the precursor is a critical decision, balancing yield, purity, cost, and environmental impact.

Synthesis of the Core Precursor: 5-Chlorothiophene-2-carboxylic acid

Several viable pathways exist for the synthesis of the carboxylic acid intermediate, starting from different commercially available thiophene derivatives.

Caption: Major synthetic routes to 5-chlorothiophene-2-carboxylic acid.

Comparative Analysis of Precursor Synthetic Routes

The selection of a synthetic strategy depends heavily on the specific requirements of the laboratory or production facility, including scale, available equipment, and cost of reagents.

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Directed Lithiation | 2-Chlorothiophene | n-Butyllithium (n-BuLi), CO₂ | High selectivity, clean reaction, environmentally friendly (low waste)[6]. | Requires cryogenic temperatures (≤ -30°C) and strictly anhydrous conditions. |

| Friedel-Crafts Acylation | 2-Chlorothiophene | Trichloroacetyl chloride, AlCl₃, then hydrolysis | Utilizes common and relatively inexpensive reagents. | Can produce chlorinated byproducts, leading to difficult separation and lower yields[6]; waste from Lewis acid. |

| Grignard Reaction | 2-Chloro-5-bromothiophene | Magnesium (Mg), CO₂ | A classic and well-understood method for C-C bond formation. | The starting material is more expensive; Grignard reagent formation can be sensitive.[7][8] |

| Oxidation | 5-Chloro-2-acetylthiophene | Sodium chlorite, Potassium dihydrogen phosphate | Effective for converting the acetyl group. | The starting material may not be as readily available as 2-chlorothiophene.[7][8] |

Protocol 1: High-Selectivity Synthesis of 5-Chlorothiophene-2-carboxylic acid via Lithiation

This method is highlighted for its elegance and high selectivity, avoiding the chlorination side products common in other routes[6]. It represents a modern, efficient approach to synthesizing the target precursor.

Principle: n-Butyllithium, a strong base, selectively deprotonates the 5-position of 2-chlorothiophene due to the directing effect of the chloro and sulfur atoms. The resulting lithiated species is a potent nucleophile that is subsequently trapped with carbon dioxide (electrophile) to form the carboxylate, which is then protonated upon workup.

Step-by-Step Methodology:

-

Vessel Preparation: A multi-necked, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to a temperature of -30°C or lower using a suitable cooling bath (e.g., dry ice/acetone).

-

Substrate Addition: 2-Chlorothiophene (1.0 equivalent) is added to the cold THF.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes (1.05-1.5 equivalents) is added dropwise to the solution, ensuring the internal temperature remains below -30°C. The mixture is stirred for at least 30 minutes after addition is complete to ensure full lithiation.

-

Carboxylation: Gaseous carbon dioxide (from dry ice or a cylinder) is bubbled through the reaction mixture. Alternatively, the mixture can be poured over crushed dry ice. An exothermic reaction will be observed.

-

Quenching and Workup: The reaction is allowed to warm to room temperature. Water is carefully added to quench any remaining n-BuLi. The mixture is then acidified (e.g., with 2M HCl) to a pH of 1-2, which precipitates the product.

-

Isolation: The solid 5-chlorothiophene-2-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Protocol 2: Esterification to Methyl 5-chlorothiophene-2-carboxylate

This is a standard acid-catalyzed esterification (Fischer esterification).

Principle: In the presence of a strong acid catalyst, methanol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. A tetrahedral intermediate is formed, which then eliminates water to yield the methyl ester.

Step-by-Step Methodology:

-

Reaction Setup: 5-Chlorothiophene-2-carboxylic acid (1.0 equivalent) is dissolved or suspended in an excess of methanol.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) is carefully added.

-

Heating: The mixture is heated to reflux and maintained for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude Methyl 5-chlorothiophene-2-carboxylate, which can be further purified by distillation or chromatography if necessary.

Central Role in Pharmaceutical Development

The utility of Methyl 5-chlorothiophene-2-carboxylate extends far beyond its basic chemical properties. It is a linchpin intermediate in the production of high-value active pharmaceutical ingredients (APIs).

The Rivaroxaban Case Study: A Critical Building Block

The most prominent application of this compound is in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used widely as an anticoagulant[9][10]. The precursor, 5-chlorothiophene-2-carboxylic acid, is used to form a key amide bond with the complex amine core of the Rivaroxaban molecule[8][11].

Workflow: Integration into Rivaroxaban Synthesis

The synthesis involves activating the carboxylic acid (often by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacting it with the amine intermediate to form the final amide linkage[11].

Caption: Simplified workflow of Rivaroxaban synthesis.

Beyond Anticoagulants: Emerging Applications

The thiophene ring is a privileged scaffold in medicinal chemistry. The unique properties of Methyl 5-chlorothiophene-2-carboxylate make it an attractive starting point for creating libraries of novel compounds. Research is actively exploring its derivatives for a range of therapeutic targets:

-

Anti-inflammatory and Anti-cancer Agents: The thiophene core is being investigated for designing new molecules with potential efficacy against cancer and inflammatory diseases[3][9].

-

Dual Thrombin and Factor Xa Inhibitors: The 2-chlorothiophene moiety has been identified as a key P1 fragment in developing potent dual inhibitors of both thrombin and Factor Xa, offering potential for new antithrombotic agents[12][13].

-

Agrochemicals and Material Science: It serves as an intermediate in the formulation of pesticides and herbicides and is being explored in the development of advanced materials like conductive polymers[3].

Spectroscopic and Safety Data

Proper handling and characterization are paramount for the safe and effective use of any chemical reagent.

Analytical Characterization

The identity and purity of Methyl 5-chlorothiophene-2-carboxylate are typically confirmed using standard analytical techniques. Mass spectrometry data from the National Institute of Standards and Technology (NIST) shows characteristic fragmentation patterns for the parent compound and its acid form[1][14]. Proton and Carbon-13 NMR spectroscopy would show distinct signals corresponding to the aromatic protons on the thiophene ring and the methyl ester group[15].

Safety and Handling Protocols

The compound is considered hazardous and requires appropriate personal protective equipment (PPE) and handling procedures.

| Hazard Information | Details |

| GHS Pictogram | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[16] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[16] |

| Firefighting | Use carbon dioxide (CO₂), dry chemical, or chemical foam. Combustion produces toxic gases including carbon oxides, sulfur oxides, and hydrogen chloride gas.[16] |

Conclusion

Methyl 5-chlorothiophene-2-carboxylate has firmly established itself as more than just a simple heterocyclic compound. It is a high-value, versatile intermediate whose importance is underscored by its critical role in the synthesis of the life-saving drug Rivaroxaban. Modern synthetic methods, such as directed lithiation, offer efficient and selective pathways to its production. As research continues to uncover the potential of the thiophene scaffold, the demand for and applications of Methyl 5-chlorothiophene-2-carboxylate are poised to expand, reinforcing its status as a cornerstone building block for professionals in drug development and chemical synthesis.

References

-

PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Pharmaceutical Intermediates: Innovation and the Role of 5-Chlorothiophene-2-Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.

-

Zhang, P., et al. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 17(11), 13259-13269. Retrieved from [Link]

-

ACS Publications. (2012). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. NIST WebBook. Retrieved from [Link]

-

ACS Publications. (2012). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

V & V Pharma Industries. (n.d.). 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India. Retrieved from [Link]

Sources

- 1. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl 5-chlorothiophene-2-carboxylate | 35475-03-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Methyl-5-chlorothiophene-2-carboxylate | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 7. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 5-Chlorothiophene-2-Carboxylic Acid Manufacturer India [vandvpharma.com]

- 11. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 5-Chloro-2-thiophenecarboxylic acid [webbook.nist.gov]

- 15. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 5-chlorothiophene-2-carboxylate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-chlorothiophene-2-carboxylate, a halogenated heterocyclic compound, is a versatile building block in modern organic synthesis. Its unique electronic and structural properties make it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its material safety, handling protocols, and its application in chemical synthesis, with a focus on providing actionable insights for laboratory professionals.

Compound Profile and Physicochemical Properties

Methyl 5-chlorothiophene-2-carboxylate is a stable and versatile compound, often appearing as a white or colorless to light yellow liquid or low-melting solid.[1] Its thiophene ring imparts specific reactivity, making it a key intermediate in various synthetic pathways.[1]

Table 1: Physicochemical Data of Methyl 5-chlorothiophene-2-carboxylate

| Property | Value | Source(s) |

| CAS Number | 35475-03-7 | [2] |

| Molecular Formula | C₆H₅ClO₂S | [2] |

| Molecular Weight | 176.62 g/mol | [3] |

| Appearance | White or colorless to light yellow to light orange powder to lump to clear liquid | [1] |

| Melting Point | 15-18 °C | [2] |

| Boiling Point | 95-97 °C (7 Torr) | [4] |

| Density | 1.371 ± 0.06 g/cm³ | [4] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 5-chlorothiophene-2-carboxylate is classified as a warning-level hazard.[3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Due to these hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial to mitigate risks.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.[5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes are required to prevent skin contact.[5]

-

Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]

Handling and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Minimize the generation of dust and aerosols.[5] All transfers and reactions should be performed in a chemical fume hood.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[5]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[5]

Spill and Leak Procedures:

In case of a spill, immediately evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for hazardous waste disposal.[5] Ensure the area is well-ventilated.[5]

Caption: Emergency response workflow for a chemical spill or exposure.

Toxicological and Ecotoxicological Profile

Detailed toxicological data for Methyl 5-chlorothiophene-2-carboxylate is limited, with many sources stating that its toxicological properties have not been fully investigated.[6][7] The available GHS classifications indicate acute oral toxicity and irritation to the skin, eyes, and respiratory system.[3] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is readily available.[5][7] Similarly, detailed ecotoxicological studies are lacking.[5] Therefore, it is crucial to handle this compound with the assumption that it may have uncharacterized long-term health and environmental effects, and to prevent its release into the environment.

Applications in Organic Synthesis

Methyl 5-chlorothiophene-2-carboxylate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is a known precursor in the synthesis of Rivaroxaban, an anticoagulant medication.[8] The chlorinated thiophene moiety is a key structural feature that can be further functionalized, for example, through cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, often used to couple aryl halides with arylboronic acids.[9] This reaction is catalyzed by a palladium complex and requires a base.[9] The general mechanism involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. methyl 5-chlorothiophene-2-carboxylate | 35475-03-7 [sigmaaldrich.com]

- 3. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

"Methyl 5-chlorothiophene-2-carboxylate" mechanism of action in organic reactions

An In-depth Technical Guide to the Mechanistic Action of Methyl 5-chlorothiophene-2-carboxylate in Organic Reactions

Abstract

Methyl 5-chlorothiophene-2-carboxylate is a cornerstone heterocyclic building block in modern organic synthesis. Its unique electronic and structural features, characterized by an electron-rich thiophene ring functionalized with both a nucleofugal chlorine atom and an electron-withdrawing methyl ester group, render it a highly versatile substrate for a variety of transformations. This guide provides an in-depth analysis of the core reaction mechanisms through which this compound participates in organic reactions. We will explore its reactivity in nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and functional group interconversions. The discussion is framed with a focus on the underlying principles that govern its reactivity, providing researchers and drug development professionals with the causal insights necessary for reaction design and optimization.

Introduction: The Molecular Profile of a Versatile Heterocycle

Methyl 5-chlorothiophene-2-carboxylate is a bifunctional organic compound that has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features a five-membered thiophene ring, an aromatic heterocycle that imparts distinct reactivity patterns compared to carbocyclic analogues like benzene. The molecule's utility is defined by the interplay of its three key components:

-

The Thiophene Ring: An electron-rich aromatic system that can engage in various substitution reactions.

-

The Chloro Substituent (C5): A good leaving group, particularly in nucleophilic aromatic substitution and a handle for metal-catalyzed cross-coupling reactions.

-

The Methyl Ester Group (C2): An electron-withdrawing group that modulates the reactivity of the thiophene ring, primarily by activating the C5 position towards nucleophilic attack.

This strategic arrangement of functional groups makes it an essential building block for constructing more complex molecular architectures, notably in the development of novel therapeutic agents.[1]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₂S | PubChem[2] |

| Molecular Weight | 176.62 g/mol | PubChem[2] |

| Melting Point | 15-18 °C | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| IUPAC Name | methyl 5-chlorothiophene-2-carboxylate | PubChem[2] |

| CAS Number | 35475-03-7 | PubChem[2] |

Core Mechanistic Pathways

The reactivity of methyl 5-chlorothiophene-2-carboxylate is dominated by transformations involving the C-Cl bond and the ester functionality. The electron-withdrawing nature of the methyl carboxylate group is critical, as it polarizes the thiophene ring, making the C5 carbon atom electron-deficient and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this substrate is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions at sp³-hybridized carbons (Sₙ1 and Sₙ2), the SNAr mechanism at an sp²-hybridized aromatic carbon proceeds via a two-step addition-elimination sequence.[3][4]

Causality of Reactivity: The presence of the electron-withdrawing ester group at the C2 position is essential for this reaction to proceed efficiently. It stabilizes the negatively charged intermediate formed during the reaction, lowering the activation energy of the rate-determining first step.[4][5] This stabilization is achieved through resonance delocalization of the negative charge onto the carbonyl oxygen.

Mechanism:

-

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the C5 carbon bearing the chlorine atom. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the thiophene ring.[3] An anionic, non-aromatic intermediate, known as a Meisenheimer complex, is formed.[5]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group. This second step is typically fast.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocol: Synthesis of Methyl 5-(phenylamino)thiophene-2-carboxylate

This protocol provides a representative example of an SNAr reaction.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-chlorothiophene-2-carboxylate (1.0 eq), aniline (1.2 eq), and a strong base such as sodium tert-butoxide (1.5 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness of Protocol: This protocol incorporates standard practices for anhydrous, heated reactions. The use of a strong, non-nucleophilic base is crucial to deprotonate the aniline, generating the more potent nucleophile (anilide anion) required for the reaction. Monitoring by TLC ensures the reaction is driven to completion, validating the endpoint.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in methyl 5-chlorothiophene-2-carboxylate serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. Reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination are staples in modern synthesis.

Causality of Reactivity: The mechanism for these reactions revolves around a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. The C-Cl bond is sufficiently reactive to undergo oxidative addition to the Pd(0) center, initiating the cycle.

General Suzuki Coupling Mechanism:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the thiophene, forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: An organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, regenerating the Pd(0) catalyst and forming the final product.

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Functional Group Interconversion of the Ester

The methyl ester is a versatile handle for further modification. Its primary transformation is hydrolysis to the corresponding carboxylic acid, 5-chlorothiophene-2-carboxylic acid. This acid is a critical intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[6][7][8]

Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)

-

Nucleophilic Acyl Substitution: A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The tetrahedral intermediate collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group.

-

Deprotonation: The highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt.

-

Protonation: An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.

This transformation is also key in the synthesis of amide derivatives, such as in the preparation of the dual thrombin and factor Xa inhibitor, SAR107375.[9][10] In this context, the carboxylic acid is activated (e.g., with a carbodiimide) and then reacted with an amine to form the amide bond.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 8. molkem.com [molkem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Evolving Therapeutic Landscape of Substituted Thiophenes: A Technical Guide to the Biological Activity of Methyl 5-chlorothiophene-2-carboxylate Derivatives

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds are the cornerstone of modern drug discovery, with the thiophene ring holding a particularly esteemed position.[1][2] This five-membered aromatic ring, containing a single sulfur atom, is a bioisostere of the benzene ring, offering similar physicochemical properties with distinct electronic characteristics that often enhance biological activity and modulate metabolic stability.[3] The thiophene moiety is a prevalent feature in numerous FDA-approved drugs, underscoring its therapeutic significance across a wide spectrum of diseases, including inflammatory conditions, infectious diseases, and cancer.[1][2][4] This guide delves into the rich medicinal chemistry of a specific, highly versatile thiophene building block, Methyl 5-chlorothiophene-2-carboxylate, and explores the burgeoning biological activities of its derivatives. By understanding the synthetic pathways and mechanisms of action of these derivatives, we can unlock their full potential in the development of next-generation therapeutics.

The Core Moiety: Methyl 5-chlorothiophene-2-carboxylate

Methyl 5-chlorothiophene-2-carboxylate serves as a pivotal starting material in the synthesis of a diverse array of biologically active molecules.[5] Its structure, featuring a chlorine atom at the 5-position and a methyl ester at the 2-position, provides two reactive handles for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This compound is a key intermediate in the production of various pharmaceuticals, including anti-inflammatory and anticancer agents, as well as the widely used anticoagulant, Rivaroxaban.[5][6][7]

Synthetic Strategies for Derivatization

The chemical versatility of Methyl 5-chlorothiophene-2-carboxylate allows for a multitude of synthetic transformations to generate diverse libraries of compounds for biological screening. The ester and chloro functionalities are prime sites for modification.

Amidation and Related Reactions at the Ester Group

The methyl ester is readily converted to amides, hydrazides, and other related functionalities. This is a common strategy to introduce new pharmacophores and modulate the physicochemical properties of the molecule.

Experimental Protocol: General Procedure for Amide Synthesis

-

Saponification: To a solution of Methyl 5-chlorothiophene-2-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol/water mixture), add an aqueous solution of a base (e.g., NaOH or LiOH, 1.5 eq).

-

Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the 5-chlorothiophene-2-carboxylic acid.

-

Filter, wash the solid with water, and dry under vacuum.

-

Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HBTU or EDCI, 1.2 eq) and a base (e.g., DIPEA or TEA, 2.0 eq).

-

Add the desired amine (1.1 eq) and stir the reaction at room temperature until completion.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Nucleophilic Aromatic Substitution of the Chlorine Atom

While the chlorine atom on the thiophene ring is generally less reactive than on other aromatic systems, it can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of various substituents at the 5-position.

Biological Activities of Methyl 5-chlorothiophene-2-carboxylate Derivatives

Derivatives of this core structure have demonstrated a remarkable range of biological activities, with the most prominent being anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

Thiophene derivatives are well-documented for their anti-inflammatory properties, often acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9] The structural features of many non-steroidal anti-inflammatory drugs (NSAIDs) can be mimicked and optimized using the thiophene scaffold.[8]

Derivatives of Methyl 5-chlorothiophene-2-carboxylate, particularly those incorporating amide or other functionalities, have shown promise as anti-inflammatory agents.[10][11][12] For instance, tetra-substituted thiophenes have been synthesized and screened for their ability to reduce inflammation in in-vivo models like the carrageenan-induced rat paw edema model.[10][11]

Mechanism of Action: The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some derivatives may also exhibit dual COX/LOX inhibitory activity.[10]

Table 1: Anti-inflammatory Activity of Selected Thiophene Derivatives

| Compound ID | Modification | Assay | Activity | Reference |

| VIII | Tetra-substituted thiophene | Carrageenan-induced rat paw edema | 64% protection | [10] |

| 4c | Tetra-substituted thiophene ester | Carrageenan-induced rat paw edema | 71-77% protection | [12] |

| 5a | Tetra-substituted thiophene acid | Carrageenan-induced rat paw edema | 70-80% protection | [11] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Thiophene-based compounds have emerged as a promising class of antimicrobials.[13][14] Derivatives of thiophene-2-carboxylic acid, in particular, have shown significant activity against a range of pathogens.[15][16]

Newly synthesized 2-thiophene carboxylic acid thioureides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with MIC values ranging from 7.8 to 500 µg/mL.[15] Other thiophene-based heterocycles have shown potent and selective activity against specific pathogens like Clostridium difficile.[16] Some derivatives have also shown efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli.[17]

Mechanism of Action: The antimicrobial mechanism of thiophene derivatives can vary. Some may disrupt the bacterial cell membrane, leading to increased permeability.[13] Others may target specific bacterial enzymes, such as D-alanine ligase, or inhibit efflux pumps.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity